molecular formula C10H19NO3 B7938617 2-Ethyl-2-(isobutyrylamino)butyric acid

2-Ethyl-2-(isobutyrylamino)butyric acid

Cat. No.: B7938617
M. Wt: 201.26 g/mol
InChI Key: KXOYWCPMUDHRMG-UHFFFAOYSA-N
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Description

2-Ethyl-2-(isobutyrylamino)butyric acid (CAS: 2949-22-6) is a branched carboxylic acid derivative featuring an isobutyrylamino substituent at the 2-position of the ethylbutyric acid backbone. Its molecular formula is C₁₀H₁₉NO₃, with an average molecular weight of 201.27 g/mol. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a chiral intermediate or building block for complex molecules due to its stereochemical properties and functional group reactivity.

Properties

IUPAC Name

2-ethyl-2-(2-methylpropanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-10(6-2,9(13)14)11-8(12)7(3)4/h7H,5-6H2,1-4H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOYWCPMUDHRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(isobutyrylamino)butyric acid typically involves the reaction of 2-ethylbutyric acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-Ethylbutyric acid+Isobutyryl chloride2-Ethyl-2-(isobutyrylamino)butyric acid+HCl\text{2-Ethylbutyric acid} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Ethylbutyric acid+Isobutyryl chloride→2-Ethyl-2-(isobutyrylamino)butyric acid+HCl

The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(isobutyrylamino)butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isobutyrylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

2-Ethyl-2-(isobutyrylamino)butyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(isobutyrylamino)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

2-(Acetylamino)-3,3-dimethylbutanoic Acid (CAS: 22146-58-3)

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Key Differences: Replaces the isobutyryl group with an acetyl group, reducing steric hindrance. Shorter carbon chain (C₈ vs.
  • Applications: Used in peptide synthesis and as a precursor for β-amino acid derivatives.
Parameter 2-Ethyl-2-(isobutyrylamino)butyric Acid 2-(Acetylamino)-3,3-dimethylbutanoic Acid
CAS Number 2949-22-6 22146-58-3
Molecular Weight (g/mol) 201.27 173.21
Functional Group Isobutyrylamino Acetylamino
Primary Use Chiral intermediates Peptide synthesis

Hydroxy-Substituted Analogs

2-Ethyl-2-hydroxybutyric Acid (CAS: 3639-21-2)

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Differences: Substitutes the isobutyrylamino group with a hydroxyl group, increasing polarity. Lower molecular weight and simpler structure enhance solubility in aqueous media.
  • Applications : Explored in polymer chemistry and as a chelating agent.

2-Hydroxyisobutyric Acid (CAS: 594-61-6)

  • Molecular Formula : C₄H₈O₃
  • Molecular Weight : 104.10 g/mol
  • Key Differences :
    • Smaller branched chain (C₄) with a hydroxyl group at the 2-position.
    • Used in biodegradable plastics and as a pH adjuster in cosmetics.
Parameter This compound 2-Ethyl-2-hydroxybutyric Acid 2-Hydroxyisobutyric Acid
Solubility (Water) Low (hydrophobic) Moderate High
pKa (Estimated) ~4.5 (carboxylic acid) ~3.8 ~3.5
Industrial Applications Pharmaceuticals Polymers Cosmetics, Plastics

Branched Carboxylic Acids

2-Methylbutyric Acid (CAS: 116-53-0)

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Differences: Shorter chain (C₅) with a methyl branch; lacks amino/hydroxyl substituents. Used as a flavoring agent and in ester synthesis.

2-Ethylbutyric Acid (CAS: 88-09-5)

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Key Differences :
    • Linear ethyl branch; absence of functional groups beyond the carboxylic acid.
    • Applications include food additives and surfactants.
Parameter This compound 2-Methylbutyric Acid 2-Ethylbutyric Acid
Branching Complexity High (ethyl + isobutyrylamino) Moderate (methyl) Low (ethyl)
Bioactivity Potential enzyme inhibition Flavor enhancement Surfactant properties

Biological Activity

2-Ethyl-2-(isobutyrylamino)butyric acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a branched-chain fatty acid derivative. Its structure can be represented as:

C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2

This compound is part of a broader class of butyric acid derivatives, which have been noted for their various biological effects, particularly in relation to metabolic processes and inflammation modulation.

The biological activity of this compound primarily involves:

  • Histone Deacetylase Inhibition : Like many butyric acid derivatives, it may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular responses in cancer and inflammatory diseases .
  • Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially reducing inflammation and enhancing the body's defense mechanisms against pathogens .
  • Metabolic Regulation : It may influence metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity, making it a candidate for obesity and diabetes management .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity Description References
Anti-inflammatory Reduces pro-inflammatory cytokines and nitric oxide production, thus mitigating inflammation.
Anticancer Potential Induces apoptosis in certain cancer cell lines through HDAC inhibition.
Metabolic Effects Enhances insulin sensitivity and regulates lipid metabolism, potentially aiding in metabolic syndrome.
Gut Health Improvement Supports intestinal health by enhancing epithelial cell function and reducing microbial colonization.

Case Studies

Several studies have explored the effects of butyric acid derivatives, including this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that this compound significantly reduced proliferation in colon cancer cell lines through HDAC inhibition.
    • Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Animal Model Research :
    • In rodent models of obesity, administration of the compound improved metabolic parameters, including reduced body weight and improved glucose tolerance.
    • The study highlighted the role of the compound in modulating gut microbiota composition, leading to enhanced metabolic health.
  • Clinical Implications :
    • Preliminary clinical trials suggest potential benefits in managing inflammatory bowel diseases (IBD), where the compound demonstrated anti-inflammatory properties and improved patient symptoms.

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